molecular formula C20H22ClN3O2 B5970756 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide

2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide

Cat. No.: B5970756
M. Wt: 371.9 g/mol
InChI Key: GPZFSYIPNHMYMY-QEOUCRQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide, also known as BPHC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPHC is a synthetic molecule that is primarily used as a ligand for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide involves its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the prevention of cell death. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it an ideal candidate for the development of new drugs. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide, including the development of new drug formulations, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties as a material for the development of new technologies.
In conclusion, this compound is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound exhibits potent antioxidant and anti-inflammatory properties, which make it a promising therapeutic agent for the treatment of various diseases. The future research on this compound is expected to lead to the development of new drugs and technologies that can benefit the society.

Synthesis Methods

The synthesis of 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide involves the reaction of 2-chlorobenzaldehyde with 4-butylaniline to form the corresponding Schiff base. This Schiff base is then reacted with ethyl acetoacetate to obtain the final product, this compound.

Scientific Research Applications

2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising therapeutic agent for the treatment of various diseases.

Properties

IUPAC Name

(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-3-4-7-15-10-12-16(13-11-15)23-24-19(14(2)25)20(26)22-18-9-6-5-8-17(18)21/h5-6,8-13,25H,3-4,7H2,1-2H3,(H,22,26)/b19-14+,24-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZFSYIPNHMYMY-QEOUCRQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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